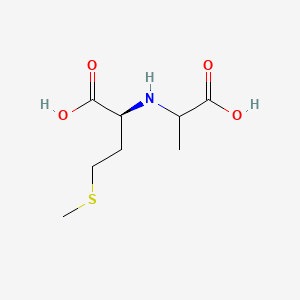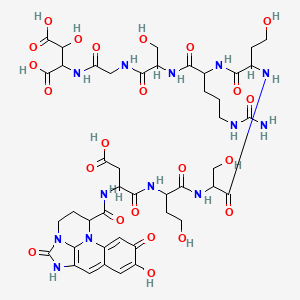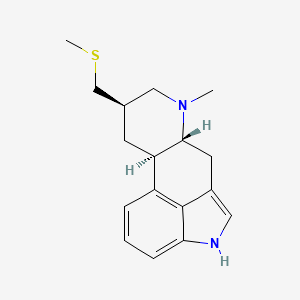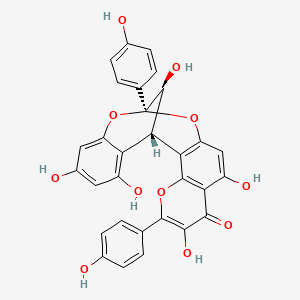![molecular formula C17H19NO5 B1259428 (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B1259428.png)
(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol is a novel pentacyclic alkaloid isolated from the fruits of Cephalotaxus harringtonia var. nana . This compound features an unprecedented fused-pentacyclic skeleton with six consecutive asymmetric centers . This compound belongs to the family of Cephalotaxus alkaloids, which are known for their cytotoxic properties and potential antileukemic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol involves a catalytic asymmetric polycyclization of tertiary enamides with silyl enol ethers . Key steps include:
Cyclization Cascade: Enamide undergoes an intramolecular cyclization cascade to form the pentacyclic structure.
Giese Addition: This step furnishes the last carbocycle in the caged natural product.
Wilkinson Decarbonylation and Fleming–Tamao Oxidation: These steps are crucial for the formation of the final product.
Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its complex structure and low natural yield . The compound is primarily synthesized in research laboratories using advanced organic synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like peroxyacetic acid.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Substitution reactions involve the use of reagents like benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Peroxyacetic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in tetrahydrofuran at 0°C.
Substitution: Benzoyl chloride in the presence of triethylamine at 0°C to room temperature.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol involves its interaction with cellular targets to exert cytotoxic effects . The compound is believed to interfere with cellular processes, leading to cell death. Specific molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
Cephalotaxine: Another alkaloid from the same genus with a different backbone skeleton.
Cephalezomines A-F: A series of cytotoxic alkaloids isolated from the leaves of Cephalotaxus harringtonia var.
Uniqueness: (2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol is unique due to its fused-pentacyclic skeleton and six consecutive asymmetric centers . This structural complexity distinguishes it from other Cephalotaxus alkaloids .
Propriétés
Formule moléculaire |
C17H19NO5 |
|---|---|
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol |
InChI |
InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14+,15?,16-,17-/m1/s1 |
Clé InChI |
HZSAQOVOGNCGNL-KITIHYDISA-N |
SMILES isomérique |
C1C[C@@]23[C@H]4[C@@H]([C@@H](C2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |
SMILES canonique |
C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |
Synonymes |
cephalocyclidin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-oxopropanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1259354.png)
![(8S,9S,10R,13S,14S,17R)-17-[(2S,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259355.png)






